Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate
Description
Chemical Identity and Nomenclature
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate exists as a well-defined heterocyclic compound with established chemical identifiers across multiple database systems. The compound's systematic International Union of Pure and Applied Chemistry name is this compound, reflecting its structural composition of a thiophene ring substituted at position 5 with a 2-aminothiazol-4-yl group and bearing a methyl carboxylate functional group at position 2. Alternative nomenclature includes methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate, which provides explicit numbering of the thiazole ring system.
The compound's chemical identification is further supported by its International Chemical Identifier code: 1S/C9H8N2O2S2/c1-13-8(12)7-3-2-6(15-7)5-4-14-9(10)11-5/h2-4H,1H3,(H2,10,11). This systematic encoding provides unambiguous structural information, facilitating accurate database searches and chemical communications. The corresponding International Chemical Identifier Key, DSCWKEYMBPGWEB-UHFFFAOYSA-N, serves as a unique molecular fingerprint for rapid compound identification.
Table 1: Chemical Identifiers for this compound
The structural characteristics of this compound reveal a sophisticated arrangement of heteroatoms that contribute to its unique chemical properties. The thiophene ring contains sulfur at position 1, while the thiazole substituent incorporates both sulfur and nitrogen atoms in a five-membered ring configuration. The amino group at position 2 of the thiazole ring provides hydrogen bond donor capability, while the methyl ester functionality offers both hydrogen bond acceptor properties and metabolic lability. This combination of functional groups creates a molecule with balanced lipophilicity and hydrophilicity characteristics essential for biological activity.
Properties
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)7-3-2-6(15-7)5-4-14-9(10)11-5/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCWKEYMBPGWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730617 | |
| Record name | Methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960511-21-1 | |
| Record name | Methyl 5-(2-amino-1,3-thiazol-4-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40730617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its anticancer effects, antibacterial activity, and other pharmacological implications based on diverse research findings.
Chemical Structure and Properties
This compound features a thiophene ring fused with a thiazole moiety, which is known to enhance biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Testing
In a study assessing the cytotoxicity of various thiazole derivatives, this compound demonstrated significant activity against several cancer cell lines. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Doxorubicin | A431 | <0.5 |
This data suggests that the compound has comparable efficacy to established chemotherapeutic agents like doxorubicin, indicating its potential for further development as an anticancer drug .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented, with several studies indicating their effectiveness against resistant bacterial strains. The mechanism often involves interference with bacterial protein synthesis.
Research Findings
A study evaluated the antibacterial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | MRSA | <4 |
These results indicate that this compound could serve as a lead for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and thiophene rings can significantly influence potency and selectivity.
Key Findings from SAR Studies
- Thiazole Ring Modifications : Substituents at the 4-position of the thiazole ring enhance cytotoxicity.
- Thiophene Ring Influence : The presence of electron-donating groups at specific positions increases the compound's reactivity and interaction with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 5-(2-aminothiazol-4-yl)thiophene-2-carboxylate can be contextualized by comparing it to analogous thiophene derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Observations
Structural Diversity: The 2-aminothiazole group in the target compound distinguishes it from derivatives with imidazole (), triazole (), or trifluoromethylphenyl () substituents. These variations directly influence electronic properties and steric bulk, altering binding modes in biological systems. Ester vs. Amide Functionalization: While the target compound retains a methyl ester, analogs like AZ-007 () are amidated, enhancing solubility and bioavailability.
Synthetic Routes :
- Cross-Coupling vs. Multicomponent Reactions : The target compound’s synthesis likely employs Gewald’s method (), whereas imidazole-containing analogs () rely on palladium-catalyzed cross-coupling, which offers regioselectivity but requires expensive catalysts.
- Microwave-Assisted Synthesis () reduces reaction times compared to traditional heating, improving efficiency for methoxyphenyl derivatives.
Biological Activity: Antimicrobial Potency: The imidazole-triazole hybrid () shows broad-spectrum activity, while the target compound’s 2-aminothiazole group may favor PPI modulation over direct antimicrobial effects. Metabolic Stability: Trifluoromethyl groups () enhance resistance to oxidative metabolism, a trait absent in the hydroxylated analog ().
Applications :
- Pharmaceutical vs. Agrochemical : The target compound and most analogs are drug intermediates, whereas Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () is used in agriculture, highlighting substituent-driven divergence in applications.
Preparation Methods
Halogenation and Functionalization of Thiophene Precursors
- Starting from (4-methyl-thiophen-3-yl)-carbamic acid tert-butyl ester, halogenation is achieved using N-chlorosuccinimide (NCS) or via metalation with n-butyllithium followed by reaction with hexachloroethane.
- Reaction conditions:
- Cooling to -78°C for metalation with n-BuLi (7.6 mL, 12.2 mmol) in THF.
- Addition of hexachloroethane (2.88 g, 12.2 mmol) and warming to room temperature over 10 hours.
- Workup involves ammonium chloride quenching, extraction with dichloromethane, drying, and chromatographic purification.
- Yield: Approximately 51% for the halogenated intermediate.
Preparation of 3-Amino-2-chloro-4-methylthiophene Hydrochloride
- The halogenated carbamic acid tert-butyl ester (20 g, 93.8 mmol) is dissolved in n-butyl acetate (150 mL).
- N-chlorosuccinimide (NCS) (12.8 g, 94.4 mmol) and hydrochloric acid solution in 2-propanol (5.5 N) are added.
- After 3 hours, sodium hydroxide (2.5 N) and sodium hydrogensulfite are added for phase separation.
- The organic phase is washed, azeotropically dried, and treated with hydrogen chloride gas to precipitate the hydrochloride salt.
- This step yields the 3-amino-2-chloro-4-methylthiophene hydrochloride intermediate.
Formation of N-(2-Chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine
- N-(2-aminophenyl)-N'-(2-chloro-4-methyl-3-thienyl)thiourea (120 g, 0.403 mol) is dissolved in THF (480 mL) and cooled to 3°C.
- 50% sodium hydroxide solution (64.8 g, 0.810 mol) is added, dissolving solids to a brown solution.
- Benzenesulfonyl chloride (69.8 g, 0.395 mol) is added at 3°C, inducing precipitation of the product.
- The solid is filtered, washed with THF/water and water, then dried under vacuum.
- Yield: 96% of off-white solid.
Conversion to Hydrochloride Salt of Final Product
- N-(2-Chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine (50 g, 0.190 mol) is dissolved in 2-propanol (300 mL) and n-butyl acetate (200 mL).
- The solution is filtered and treated with HCl gas (11.1 g, 0.3 mol) at 24°C.
- After 30 minutes, n-butyl acetate (800 mL) is added, precipitating the hydrochloride salt.
- Vacuum distillation reduces volume; the mixture is cooled, filtered, washed, and dried.
- Yield: 97% tan solid.
Alternative Synthesis of 2-Amino-4-methylthiazole Derivatives
- A method for synthesizing ethyl 2-amino-4-methylthiazole-5-carboxylate and derivatives uses water and tetrahydrofuran as solvents.
- Starting materials: acetoacetate and N-bromosuccinimide (NBS) for bromination.
- After bromination, various N-monosubstituted thiourea derivatives are added and heated in a water bath to form 2-substituted amino-4-methyl-5-carboxylate thiazole salts.
- Basification with ammonia water and purification yields target products.
- This one-pot bromination and cyclization method simplifies the process and improves purity and yield.
Analytical Data and Research Findings
- The synthetic intermediates and final products are characterized by chromatographic purification, mass spectrometry, and NMR spectroscopy.
- Yields range from moderate to high (51% to 97%) depending on the step and purification method.
- Reaction conditions such as temperature control (-78°C to room temperature), choice of solvent (THF, n-butyl acetate), and reagent stoichiometry are critical for optimal outcomes.
- The use of N-chlorosuccinimide and metalation with n-butyllithium are key steps for selective halogenation.
- The final hydrochloride salt form improves the compound's stability and ease of handling.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Halogenated carbamic acid tert-butyl ester | NCS or n-BuLi / hexachloroethane, THF, -78°C to RT | 51 | Chromatographic purification required |
| 2 | 3-Amino-2-chloro-4-methylthiophene hydrochloride | NCS, HCl in 2-propanol, NaOH, sodium hydrogensulfite | Not specified | Phase separation and azeotropic drying |
| 3 | N-(2-Chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine | Benzenesulfonyl chloride, NaOH, THF, 3°C | 96 | Precipitation and vacuum drying |
| 4 | Hydrochloride salt of final product | HCl gas, 2-propanol/n-butyl acetate, vacuum distillation | 97 | Improved stability and isolation |
| Alternative | 2-Amino-4-methylthiazole-5-carboxylate derivatives | Acetoacetate, NBS, N-monosubstituted thioureas, water/THF | Not specified | One-pot bromination and cyclization, simplified |
Q & A
Q. Advanced
- In Vitro Assays : Enzymatic inhibition (e.g., kinase assays) or cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination) .
- SAR Strategies :
- Functional Group Modulation : Replace the methyl ester with ethyl or amide groups to assess solubility/bioactivity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the thiazole ring to enhance target binding .
Data Interpretation : Correlate IC₅₀ values with substituent electronic properties (Hammett constants) or steric parameters .
How can synthetic protocols be optimized to scale up production without compromising purity?
Q. Advanced
- Process Parameters :
- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .
- Quality Control : Monitor reaction progress via TLC and confirm purity via HPLC (e.g., C18 column, UV detection at 254 nm) .
What crystallographic techniques are suitable for determining the solid-state structure of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters:
- Challenges : Crystal twinning or low resolution may require data merging (e.g., using SHELXE) or synchrotron sources .
How do electronic properties of substituents influence the compound’s reactivity in further derivatization?
Q. Advanced
- Electrophilic Substitution : Electron-donating groups (e.g., -NH₂) activate the thiophene ring for bromination at the 4-position .
- Nucleophilic Acyl Substitution : Methyl ester hydrolysis (e.g., LiOH/THF/water) is slower compared to ethyl esters due to steric hindrance .
- DFT Calculations : Predict sites of maximum electron density (e.g., Hirshfeld surface analysis) to guide functionalization .
What are the limitations of current synthetic approaches, and how can they be addressed?
Q. Advanced
- Low Yields : Multi-step syntheses (e.g., Gewald reaction followed by amidation) often suffer from cumulative inefficiencies. Solutions include one-pot strategies or flow chemistry .
- Byproducts : Thiophene ring sulfonation or over-halogenation can occur. Quenching reagents (e.g., Na₂S₂O₃) or controlled stoichiometry mitigate this .
- Scalability : Replace hazardous reagents (e.g., POCl₃) with greener alternatives (e.g., T3P®) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
